molecular formula C8H18ClNO B2877199 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol hydrochloride CAS No. 2225154-29-8

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol hydrochloride

Cat. No.: B2877199
CAS No.: 2225154-29-8
M. Wt: 179.69
InChI Key: FMQSEISFXAOPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol hydrochloride is a chemical compound that features a cyclopropylamino group attached to a 2,2-dimethylpropan-1-ol backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol hydrochloride typically involves the following steps:

    Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.

    Attachment to the 2,2-Dimethylpropan-1-ol Backbone: This step involves the reaction of the cyclopropylamino group with 2,2-dimethylpropan-1-ol under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors to combine cyclopropylamine and 2,2-dimethylpropan-1-ol.

    Purification: Techniques such as crystallization or distillation to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol hydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol: Without the hydrochloride salt form.

    Cyclopropylamine: A simpler structure with similar functional groups.

    2,2-Dimethylpropan-1-ol: The backbone structure without the cyclopropylamino group.

Uniqueness

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol hydrochloride is unique due to its combination of a cyclopropylamino group and a 2,2-dimethylpropan-1-ol backbone, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-(cyclopropylamino)-2,2-dimethylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,6-10)5-9-7-3-4-7;/h7,9-10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQSEISFXAOPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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